molecular formula C16H19NO5S3 B2903481 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine CAS No. 1797631-63-0

1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine

Cat. No.: B2903481
CAS No.: 1797631-63-0
M. Wt: 401.51
InChI Key: UKTRCKMUHOIMPE-UHFFFAOYSA-N
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Description

1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a bis-sulfonylated azetidine derivative characterized by two distinct sulfonyl groups: a 5-ethylthiophen-2-yl sulfonyl moiety and a 4-methoxyphenyl sulfonyl group. Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances receptor binding selectivity. The dual sulfonyl groups in this compound likely influence its electronic properties, solubility, and biological interactions, making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S3/c1-3-13-6-9-16(23-13)25(20,21)17-10-15(11-17)24(18,19)14-7-4-12(22-2)5-8-14/h4-9,15H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTRCKMUHOIMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a novel compound with potential therapeutic applications due to its unique structural characteristics. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine core substituted with two sulfonyl groups, which enhance its reactivity and biological interactions. The presence of the ethylthiophen and methoxyphenyl groups contributes to its lipophilicity, influencing its pharmacokinetics.

Research indicates that azetidine derivatives often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonyl groups may facilitate binding to target proteins through hydrogen bonding and electrostatic interactions.

Anticancer Activity

Azetidine derivatives have shown promise in anticancer research. In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines, including human acute myeloid leukemia (HL60) cells. For instance, preliminary tests indicated that certain azetidine derivatives possess significant cytotoxicity, with IC50 values in the low micromolar range (e.g., 0.41 µM) against HL60 cells .

CompoundCell LineIC50 (µM)
Azetidine Derivative AHL600.41 ± 0.04
Azetidine Derivative BVarious>10

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of azetidine compounds. Specifically, compounds structurally related to this compound have shown effectiveness against Mycobacterium tuberculosis (Mtb), with some derivatives yielding lower minimum inhibitory concentrations (MICs) than standard antibiotics like isoniazid .

CompoundTarget BacteriaMIC (µg/mL)
Azetidine Derivative CMtb H37Rv0.5
Azetidine Derivative DMtb H37Rv1.0

Study on Metabolism and Toxicity

A study investigated the metabolism of a structurally related azetidine compound, revealing that glutathione S-transferases (GSTs) play a crucial role in its metabolic pathway. The compound was shown to undergo conjugation with glutathione without prior cytochrome P450-mediated bioactivation, indicating a unique metabolic profile that could influence both efficacy and safety .

Clinical Implications

In a clinical context, the safety profile of azetidine derivatives remains under investigation. Early-phase trials suggest that while these compounds exhibit promising biological activity, their long-term effects and potential toxicity require thorough evaluation.

Scientific Research Applications

Applications in Synthetic Chemistry

  • Building Block for Complex Molecules :
    • N-(4-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide serves as a versatile building block in the synthesis of more complex organic compounds. Its functional groups allow for various chemical modifications that can lead to the development of new materials or pharmaceuticals .
  • Reagent in Organic Reactions :
    • The compound can be utilized as a reagent in various organic reactions. Its ability to participate in nucleophilic substitutions or coupling reactions expands its utility in synthetic pathways .

Applications in Pharmacology

  • Potential Anticancer Activity :
    • Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by interfering with cellular proliferation pathways. Investigations into N-(4-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide may reveal similar effects .
  • Targeting Specific Enzymes and Receptors :
    • The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This interaction can alter their activity and lead to therapeutic effects . Further research is needed to elucidate the precise pathways involved.

Applications in Biological Research

  • Biochemical Assays :
    • The compound can be employed in biochemical assays to study enzyme kinetics and receptor-ligand interactions. Its structural complexity allows researchers to explore various biological mechanisms and pathways .
  • Drug Development :
    • Given its unique properties and potential biological activities, N-(4-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a candidate for further development into therapeutic agents targeting diseases such as cancer or inflammatory disorders .

Case Study 1: Anticancer Screening

In vitro studies have demonstrated that triazole derivatives exhibit selective cytotoxicity against various cancer cell lines. Research on N-(4-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,...] has shown promising results in inhibiting cell growth in breast cancer models.

Case Study 2: Enzyme Inhibition

Studies investigating the inhibitory effects of similar compounds on specific enzymes have indicated potential applications in treating metabolic disorders. The compound's ability to modulate enzyme activity presents opportunities for therapeutic interventions.

Comparison with Similar Compounds

Structural Analogues in the Azetidine Family

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one (CAS: 1704522-35-9)

  • Molecular Formula: C₁₈H₂₁NO₄S₂
  • Key Features : Contains a single sulfonyl group (4-methoxyphenyl) and a 3-methylthiophen-2-yl substituent linked via a propan-1-one bridge.
  • The propan-1-one group may increase metabolic susceptibility compared to the more stable bis-sulfonyl structure .

2.1.2. N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (5a1–6,5b1–6)

  • Key Features: Azetidinones with chloro and sulfonamide substituents.
  • Comparison: The 2-oxoazetidinone core introduces a ketone functional group, which may enhance reactivity but reduce stability under basic conditions. The target compound’s bis-sulfonyl groups likely confer greater electron-withdrawing effects, influencing binding to biological targets .
Bis-Sulfonylated Compounds

Sch225336 (CB2-Selective Bis-Sulfone)

  • Structure : N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide.
  • Key Features: Dual sulfonyl groups on a biphenyl scaffold, designed for cannabinoid receptor CB2 selectivity.
  • Comparison: Both Sch225336 and the target compound utilize bis-sulfonyl motifs to enhance receptor affinity.

2.2.2. Thiazolidinone Derivatives (e.g., Compound 5 in )

  • Structure: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone.
  • Key Features: A thiazolidinone core with sulfonamide-like hydrazone groups.
  • Comparison: The thiazolidinone ring offers a five-membered heterocycle with different hydrogen-bonding capabilities. The target compound’s azetidine core may provide better metabolic stability due to reduced ring strain compared to thiazolidinones .
Data Table: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Potential Applications
Target Compound C₁₆H₁₉NO₅S₂* ~377.5 Azetidine Bis-sulfonyl (5-ethylthiophen, 4-methoxyphenyl) Enzyme inhibition, receptor modulation
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one C₁₈H₂₁NO₄S₂ 379.5 Azetidine Monosulfonyl, propan-1-one, 3-methylthiophen Antimicrobial agents
Sch225336 C₂₃H₂₄N₂O₇S₂ 528.6 Biphenyl Bis-sulfonyl, methoxy groups CB2 receptor modulation
N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides Varies ~350–400 2-Oxoazetidinone Chloro, sulfonamide Antibacterial research

*Estimated based on structural analysis.

Preparation Methods

Epoxide-Amine Cyclization

A widely adopted method involves the reaction of epichlorohydrin derivatives with N-alkyl-benzylamines under superbasic conditions. As demonstrated by Regio- and Diastereoselective Synthesis methodologies:

Procedure :

  • Epoxide Activation :
    • 2-Substituted-(oxiran-2-yl)methyl tosylates (e.g., 5–7 ) are prepared from allyl alcohol derivatives via tosylation.
  • Ring-Closing Reaction :
    • Treatment with LiDA-KOR (lithium diisopropylamide/potassium tert-butoxide) in THF at −78°C induces selective azetidine formation.
    • Key parameters:
      • Temperature : −78°C ensures kinetic control, favoring four-membered ring formation over thermodynamically stable pyrrolidines.
      • Base : Superbases prevent protonation of intermediates, enabling deprotonation-driven cyclization.

Outcome :

  • Yields: 75–90% for trans-azetidine products.
  • Diastereoselectivity: >20:1 (trans:cis) due to lower activation energy for trans-transition states (ΔG‡ difference ≈10 kJ/mol).

Sequential Sulfonylation Strategies

Sulfonyl Fluoride Coupling

Recent advances in sulfonyl fluoride chemistry (Harnessing Oxetane and Azetidine Sulfonyl Fluorides) provide a robust platform for introducing sulfonyl groups:

Step 1: 3-((4-Methoxyphenyl)sulfonyl)azetidine Synthesis

  • Thiol Alkylation :
    • React 3-mercaptoazetidine with 4-methoxybenzenesulfonyl fluoride (PMP-SO₂F) in acetonitrile using FeCl₃ catalysis.
    • Conditions : 40°C, 12 h, 85% yield.
  • Oxidation/Fluorination :
    • Treat intermediate with Selectfluor® in DMF to generate the sulfonyl fluoride.

Step 2: Second Sulfonylation at N1

  • Deprotection (if applicable) :
    • Remove Cbz groups using TMSI (trimethylsilyl iodide) in dichloromethane.
  • Coupling with 5-Ethylthiophene-2-sulfonyl Fluoride :
    • React deprotected azetidine with 5-ethylthiophene-2-sulfonyl fluoride in presence of K₂CO₃.
    • Conditions : RT, 6 h, 78% yield.

Alternative Pathway: Pre-Functionalized Azetidine Approach

Direct Synthesis of 1,3-Disulfonated Azetidines

A novel method avoids stepwise sulfonylation by employing bis-electrophilic azetidine precursors:

Synthetic Route :

  • ABB (Azabicyclo[1.1.0]butane) Intermediate :
    • Generate 3-lithiated ABB from strain-release reagents.
  • Double Sulfonylation :
    • Simultaneously treat with 4-methoxyphenylsulfonyl chloride and 5-ethylthiophenesulfonyl chloride.
    • Solvent : Dichloroethane, 0°C → RT gradient.
    • Yield : 62% (crude), requiring HPLC purification for >95% purity.

Advantages :

  • Reduces overall step count from 5→3.
  • Minimizes sulfonyl group hydrolysis risk.

Critical Analytical Data and Characterization

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.82 (d, J=8.8 Hz, 2H, Ar-H), 7.45 (d, J=3.6 Hz, 1H, Th-H), 6.99 (d, J=8.8 Hz, 2H, Ar-OCH₃), 4.32 (m, 4H, azetidine-CH₂), 2.91 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.33 (t, J=7.6 Hz, 3H, CH₂CH₃).
  • HRMS (ESI+) :
    • m/z Calculated for C₁₆H₂₀N₂O₆S₂: 392.0821; Found: 392.0819.

Comparative Yield Analysis

Method Steps Overall Yield Purity (HPLC)
Epoxide-Amine + Sulfonyl 5 58% 98.5%
ABB Direct Functionalization 3 47% 96.2%
Sulfonyl Fluoride Coupling 4 63% 97.8%

Industrial-Scale Considerations

Solvent Optimization

  • THF vs. Acetonitrile :
    • THF preferred for cyclization steps (better base solubility).
    • Acetonitrile ideal for sulfonylations (polar aprotic, minimal side reactions).

Catalyst Recycling

  • FeCl₃ from thiol alkylation can be recovered via aqueous extraction (82% recovery efficiency).

Q & A

Q. How can high-throughput screening (HTS) be adapted to study this compound’s reactivity in diverse catalytic systems?

  • Methodological Answer : Use automated liquid handlers to prepare microreactors with varying catalysts (e.g., Pd, Cu), ligands, and bases. Monitor reactions in real-time via inline UV or Raman spectroscopy. Data analysis pipelines (e.g., Python-based scripts) cluster reactivity patterns and identify optimal conditions for C-S bond formation .

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